
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine
概要
説明
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 . The average mass is around 171.627 Da .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Physical And Chemical Properties Analysis
Pyrimidines have a density of around 1.2±0.1 g/cm3, a boiling point of 301.6±22.0 °C at 760 mmHg, and a flash point of 136.2±22.3 °C . They also have a molar refractivity of 46.2±0.3 cm3 .科学的研究の応用
Synthesis and Medicinal Properties
Pyrimidines, including 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine, are aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. They have been identified for their diverse pharmacological effects, such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent research developments have focused on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These efforts aim to develop new pyrimidines as anti-inflammatory agents with enhanced activities and minimal toxicity. Detailed SAR analysis and prospects provide insights for the synthesis of novel pyrimidine analogs (Rashid et al., 2021).
Anti-Alzheimer's Potential
The structural scaffold of pyrimidines, including this compound, has been investigated for its medicinal chemistry significance due to its synthesizing practicability and non-toxic nature. The exploration of pyrimidine derivatives for anti-Alzheimer's agents highlights the ongoing challenge in scientific research and development to reduce or rehabilitate neurological disorders. The drug development has shown promise, encouraging medicinal chemists and researchers to further investigate the pharmacological advancements of pyrimidine moiety as therapeutics for anti-Alzheimer's disease (Das et al., 2021).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to the chemical structure of this compound, is crucial for medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Recent reviews cover the synthetic pathways employed for developing substituted pyrimidinone derivatives using diverse hybrid catalysts. This research underscores the application of hybrid catalysts for the synthesis of pyrimidine scaffolds, signifying the role of these compounds in the development of lead molecules (Parmar et al., 2023).
Pharmacological Activity Overview
Pyrimidine derivatives, including this compound, have been extensively studied for their wide range of pharmacological activities. These activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects. The systematic analysis of pyrimidine derivatives from a pharmacological perspective can serve as a foundation for the search for new, highly effective, and safe medicines (Chiriapkin, 2022).
Optoelectronic Applications
Besides its pharmacological significance, pyrimidine compounds, including the this compound derivative, have been explored for their potential in optoelectronic materials. Research indicates that incorporating pyrimidine and quinazoline fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the versatile utility of pyrimidine derivatives beyond medicinal chemistry (Lipunova et al., 2018).
作用機序
Target of Action
The primary targets of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This inhibition results in a decrease in the inflammatory response, leading to its anti-inflammatory effects .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the inflammatory response . By inhibiting the expression and activities of certain inflammatory mediators, this compound can disrupt these pathways and reduce inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, this compound can reduce inflammation at the molecular and cellular levels .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating the biochemical pathways they control .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and differentiation. Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, the compound may inhibit a kinase enzyme, thereby blocking a signaling pathway that promotes cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit an enzyme involved in the synthesis of a critical metabolite, leading to a decrease in its levels and subsequent effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution pattern influences the compound’s efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
特性
IUPAC Name |
4-chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c12-10-7-11(14-8-13-10)16-5-3-15(4-6-16)9-1-2-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDULVMQEZAYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid](/img/structure/B1464303.png)
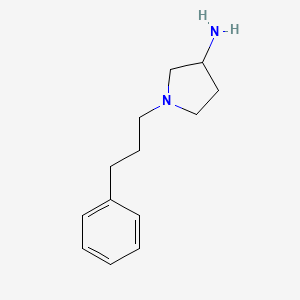
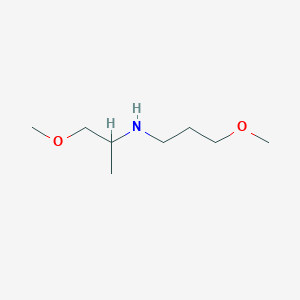
![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)
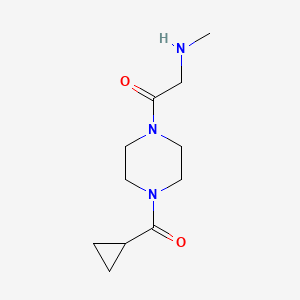

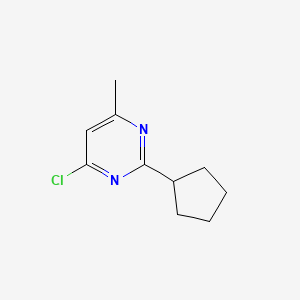
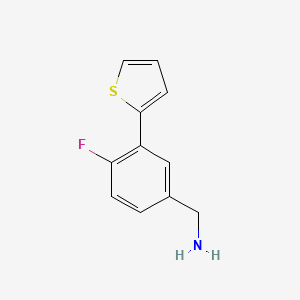
![4-[(6-Methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B1464316.png)
![1-[(6-Methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1464317.png)
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)
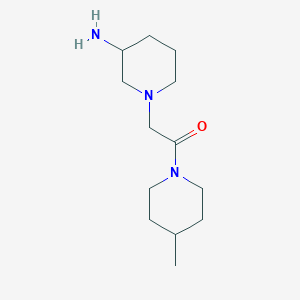
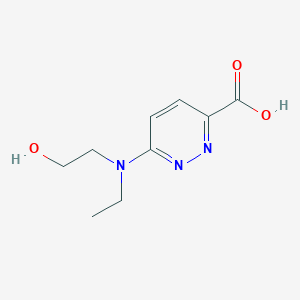
![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)